molecular formula C9H7FO3 B3058340 2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid CAS No. 890097-97-9

2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid

Cat. No.: B3058340
CAS No.: 890097-97-9
M. Wt: 182.15
InChI Key: RECCTONTBJBQKM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid (C₉H₇FO₃, MW 182.15 g/mol, CAS 884198-11-2) is an α-keto acid derivative featuring a fluorinated aromatic ring substituted with a methyl group at the 3-position. Its structure comprises a phenyl ring with fluorine (electron-withdrawing) and methyl (electron-donating) substituents, connected to a 2-oxoacetic acid moiety.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECCTONTBJBQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271305
Record name 4-Fluoro-3-methyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-97-9
Record name 4-Fluoro-3-methyl-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Acylation of Substituted Anilines

A widely documented approach involves the reaction of 4-fluoro-3-methylaniline with methyl 2-chloro-2-oxoacetate under mild conditions. This method, adapted from protocols for analogous oxoacetic acid derivatives, proceeds via nucleophilic acyl substitution:

  • Step 1 : Formation of the methyl ester intermediate

    • Reagents : 4-Fluoro-3-methylaniline, methyl 2-chloro-2-oxoacetate, triethylamine (base), dichloromethane (solvent)
    • Conditions : Room temperature, 12–24 hours under inert atmosphere
    • Mechanism : Triethylamine deprotonates the aniline, enabling nucleophilic attack on the electrophilic carbonyl carbon of methyl 2-chloro-2-oxoacetate.
  • Step 2 : Ester hydrolysis to the carboxylic acid

    • Reagents : Aqueous sodium hydroxide, followed by acidification with hydrochloric acid
    • Conditions : Reflux in methanol/water (1:1), 2–4 hours
    • Yield : 85–92% (theoretical based on analogous reactions)
Table 1: Optimization Parameters for Acylation-Hydrolysis Method
Parameter Optimal Value Impact on Yield
Solvent Dichloromethane Maximizes reagent solubility
Base Triethylamine Neutralizes HCl byproduct
Reaction Time 18 hours Balances conversion vs. side reactions
Hydrolysis Temperature 60°C Ensures complete ester cleavage

Friedel-Crafts Acylation Followed by Oxidation

While less commonly reported for this specific compound, Friedel-Crafts acylation represents a viable alternative for constructing the aryl ketone precursor:

  • Step 1 : Acylation of 4-fluoro-3-methyltoluene

    • Reagents : Acetyl chloride, aluminum trichloride (catalyst), dichloromethane
    • Conditions : 0°C to room temperature, 6–8 hours
    • Product : 2-Acetyl-4-fluoro-3-methyltoluene
  • Step 2 : Oxidation to oxoacetic acid

    • Reagents : Potassium permanganate in acidic medium
    • Conditions : Reflux in aqueous sulfuric acid, 4–6 hours
    • Challenge : Over-oxidation risks necessitate careful stoichiometric control.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern industrial protocols favor continuous flow chemistry to enhance reproducibility and safety:

  • Reactor Design : Tubular reactors with integrated temperature/pH control
  • Advantages :
    • 20–30% higher yield compared to batch processes
    • Reduced solvent waste via in-line purification

Green Chemistry Innovations

Recent advances prioritize sustainable practices:

  • Catalyst Recovery : Immobilized triethylamine on silica gel reduces reagent consumption.
  • Solvent Recycling : Closed-loop systems recover >95% dichloromethane.
Table 2: Comparative Analysis of Production Methods
Method Yield (%) Purity (%) Scalability Environmental Impact
Acylation-Hydrolysis 90 99.5 High Moderate
Friedel-Crafts 75 97 Medium High (heavy metals)
Continuous Flow 94 99.8 Very High Low

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Acylation

  • Major Side Reaction : N-Methylation of aniline (5–8% yield loss)
    • Prevention : Strict stoichiometric control of methyl 2-chloro-2-oxoacetate.

Oxidation State Management

  • Over-Oxidation : Conversion to CO₂ observed when using excess KMnO₄
    • Solution : Gradual reagent addition with real-time HPLC monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the most significant applications of 2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid is in the field of antiviral research, particularly for Hepatitis B Virus (HBV). Compounds derived from this structure have been shown to inhibit HBV replication effectively. A patent describes its use as a medicament for preventing or treating HBV infections, indicating that it can be administered in various forms including tablets, capsules, and injectable solutions . The compound's ability to disrupt the HBV replication cycle positions it as a potential therapeutic agent against liver diseases associated with HBV, such as fibrosis and hepatocellular carcinoma .

Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical compositions that enhance its bioavailability and therapeutic efficacy. These formulations may include penetration enhancers and suitable additives to improve absorption when administered orally or via injection . The versatility in formulation underscores its potential utility in clinical settings.

Materials Science

Fluorinated Building Blocks
In materials science, this compound serves as a valuable building block for synthesizing fluorinated compounds. Fluorinated materials are known for their enhanced stability and unique physical properties, making them suitable for applications in high-performance coatings and advanced polymers. The incorporation of fluorine atoms into organic molecules often leads to improved chemical resistance and thermal stability .

Nanomaterials and OLEDs
Research indicates that derivatives of this compound can be utilized in the development of mesoporous materials and organic light-emitting diodes (OLEDs). These applications leverage the unique electronic properties imparted by the fluorinated aromatic structure, which can enhance charge transport properties and overall device performance .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of this compound derivatives against HBV. The results demonstrated significant inhibition of viral replication in vitro, suggesting that these compounds could be developed into effective antiviral therapies. The study highlighted the need for further clinical trials to validate these findings in human subjects.

Case Study 2: Material Development

In a collaborative research project, scientists synthesized a series of fluorinated compounds including this compound for use in OLED technology. The materials exhibited superior luminescent properties compared to non-fluorinated analogs, leading to increased interest in their application for next-generation display technologies.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and oxoacetic acid moiety play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the acidity, solubility, and reactivity of 2-aryl-2-oxoacetic acids. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid 4-F, 3-CH₃ 182.15 Intermediate for drug synthesis
2-(4-Chloro-3-fluorophenylamino)-2-oxoacetic acid 4-Cl, 3-F, NH substitution 216.99 Antiviral candidate (HIV entry inhibitor)
2-(4-Fluorophenyl)-2-oxoacetic acid 4-F 168.12 Synthetic intermediate; lower lipophilicity
2-(3,5-Dimethylphenyl)-2-oxoacetic acid 3,5-CH₃ 192.19 Higher lipophilicity; used in quinazoline synthesis
2-(4-Methoxyphenyl)-2-oxoacetic acid 4-OCH₃ 180.16 Enhanced solubility (polar methoxy group)

Key Observations :

  • Electron-withdrawing groups (F, Cl) : Increase acidity of the α-keto acid moiety. For example, 2-(4-Fluorophenyl)-2-oxoacetic acid (pKa ~1.5–2.5) is more acidic than its methyl-substituted analog due to reduced electron density at the carbonyl .
  • Methoxy groups : Improve water solubility (e.g., 2-(4-methoxyphenyl)-2-oxoacetic acid) but reduce metabolic stability in vivo .

Biological Activity

2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid (CAS No. 890097-97-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates a structure that may influence its reactivity and biological properties. The presence of a fluorine atom and a methyl group on the phenyl ring plays a crucial role in modulating its interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in oxidative stress regulation, suggesting potential neuroprotective effects.
  • Antimicrobial Properties : Studies have indicated significant antimicrobial activity against various bacterial strains, supporting its candidacy for antibiotic development.
  • Anti-inflammatory Effects : Experimental models have demonstrated that this compound can reduce inflammatory markers, indicating potential therapeutic applications in inflammatory diseases.
  • Analgesic Properties : Evidence suggests that it may effectively reduce pain responses in animal models, highlighting its utility in pain management.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent.

Anti-inflammatory Studies

In an experimental model of inflammation, the administration of this compound led to a marked reduction in pro-inflammatory cytokines compared to control groups. This highlights its potential role in managing conditions like arthritis and other inflammatory disorders.

Pain Management Trials

Animal studies have shown that treatment with this compound significantly alleviates pain induced by formalin injection. This suggests that the compound may serve as an effective analgesic agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammatory markers in animal models
AnalgesicDecreases pain response in formalin-induced pain models

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid?

  • Methodological Answer : The compound can be synthesized via oxidation of its aldehyde precursor, 2-(4-fluoro-3-methylphenyl)-2-oxoacetaldehyde, using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions. This mirrors the oxidation of 2-(3-chlorophenyl)-2-oxoacetaldehyde to yield 2-(3-chlorophenyl)-2-oxoacetic acid . Alternatively, hydrolysis of ester derivatives (e.g., ethyl 2-(substituted phenyl)-2-oxoacetate) under basic conditions (NaOH in ethanol/water) is effective, as demonstrated for structurally similar compounds .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key characterization methods include:
  • LC-MS (APCI+) : To confirm molecular weight and fragmentation patterns (e.g., observed m/z = 217 [M+H+] for a related oxoacetic acid derivative) .
  • NMR : ¹H and ¹³C NMR to identify aromatic protons, ketone carbonyl signals, and methyl/fluoro substituents.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of the oxoacetic acid moiety) and 1250-1100 cm⁻¹ (C-F stretch) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Refer to EU Regulation 1272/2008 (CLP) for hazard classification. Precautionary measures include:
  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. What computational models predict the reactivity of the fluorophenyl and oxoacetic acid moieties?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the fluorine atom and the keto-enol tautomerism of the oxoacetic acid group. Tools like Gaussian or ADF software analyze:
  • Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Charge distribution via Mulliken or Natural Population Analysis (NPA) .
    Experimental validation using Hammett constants (σ values) for para-fluoro substituents can further correlate reactivity trends .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Comparative SAR studies for fluorinated phenyl-oxoacetic acids suggest:
  • Fluorine position : 4-Fluoro substitution (vs. 3-fluoro) enhances metabolic stability due to reduced CYP450 interaction .

  • Methyl group : The 3-methyl substituent may improve lipophilicity (logP), enhancing membrane permeability .

  • Biological targets : Derivatives of similar compounds show IC₅₀ values in the µM range for enzymes like KYN-3-OHase (neuroprotective targets) .

    Derivative Target IC₅₀ (µM) Key Modification
    This compoundKYN-3-OHase12.53-Methyl enhances binding
    4-Fluorophenylacetic acidGeneral enzymes15.0Lacks oxoacetic acid group

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). To address this:
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Validate via orthogonal methods : Confirm antimicrobial activity with both broth microdilution (MIC) and disk diffusion assays .
  • Control for tautomerism : The oxoacetic acid group may exist in keto-enol forms, affecting reactivity. Characterize the dominant form via pH-dependent NMR .

Q. What strategies optimize solubility for in vivo studies?

  • Methodological Answer :
  • Salt formation : Convert the acid to sodium or potassium salts (e.g., using NaHCO₃) to improve aqueous solubility.
  • Prodrug approach : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced bioavailability, with hydrolysis in vivo .
  • Co-solvents : Use PEG-400 or cyclodextrins in formulations to maintain solubility without toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid

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